An In-depth Technical Guide to 6-amino-3-Pyridinepropanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-amino-3-Pyridinepropanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-3-Pyridinepropanol, systematically named 3-(6-aminopyridin-3-yl)propan-1-ol, is a bifunctional organic molecule featuring a pyridine ring substituted with a primary amino group and a propanol side chain. This unique arrangement of a nucleophilic amino group and a reactive hydroxyl group on a heteroaromatic scaffold makes it a versatile building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications for professionals in drug development and chemical research.
Core Chemical and Physical Properties
While specific experimental data for 6-amino-3-pyridinepropanol is not extensively available in public literature, its properties can be reliably estimated based on structurally similar compounds. The following table summarizes its predicted and known analogous properties.
| Property | Value (Estimated/Known) | Source (Analogous Compound) |
| IUPAC Name | 3-(6-aminopyridin-3-yl)propan-1-ol | - |
| Synonyms | 6-amino-3-pyridinepropanol | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Based on (6-Aminopyridin-3-yl)methanol[2] |
| Melting Point | > 25 °C (Estimated) | Higher than 3-Pyridinepropanol due to H-bonding |
| Boiling Point | > 130-133 °C / 3 mmHg (Estimated) | Higher than 3-Pyridinepropanol |
| Solubility | Soluble in water, methanol, ethanol, DMSO (Predicted) | General solubility of aminopyridines and alcohols |
| Density | > 1.063 g/mL at 25 °C (Estimated) | Higher than 3-Pyridinepropanol |
Synthesis and Mechanistic Insights
A robust and scalable synthesis of 6-amino-3-pyridinepropanol is crucial for its utilization in research and development. While a specific protocol for this molecule is not published, a highly plausible synthetic route can be designed based on established methodologies for the amination of halopyridines. A common precursor, 3-(6-chloropyridin-3-yl)propan-1-ol, can be converted to the target molecule via a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The proposed synthesis involves the displacement of the chloro group from 3-(6-chloropyridin-3-yl)propan-1-ol with ammonia or a protected amine source. A copper-catalyzed amination (a variation of the Buchwald-Hartwig amination) is a well-established method for forming C-N bonds with pyridyl halides and offers good yields and functional group tolerance.[3]
Caption: Proposed synthetic workflow for 6-amino-3-pyridinepropanol.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from a general method for the copper-catalyzed amination of bromopyridines.[3] Optimization may be required for the specific substrate.
Materials:
-
3-(6-chloropyridin-3-yl)propan-1-ol
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Aqueous ammonia (28% solution)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add 3-(6-chloropyridin-3-yl)propan-1-ol (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), and K₂CO₃ (0.2 mmol, 20 mol%).
-
Addition of Reagents: Add ethylene glycol (2 mL), DMEDA (0.1 mmol, 10 mol%), and aqueous ammonia (20 mmol, 20 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture at 60-80 °C with vigorous stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-amino-3-pyridinepropanol.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data are discussed in a later section.
Chemical Reactivity and Functional Group Transformations
The bifunctional nature of 6-amino-3-pyridinepropanol allows for a wide range of chemical transformations, making it a valuable intermediate.
Caption: Reactivity map of 6-amino-3-pyridinepropanol.
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Reactions of the Amino Group: The primary amino group at the 6-position is a strong activating group and a good nucleophile. It can readily undergo acylation, alkylation, and sulfonylation. It can also be a coupling partner in various cross-coupling reactions, such as Buchwald-Hartwig amination.[4] Diazotization of the amino group, followed by Sandmeyer-type reactions, can introduce a wide range of substituents at the 6-position.
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Reactions of the Hydroxyl Group: The primary alcohol of the propanol side chain can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification to introduce various functional groups. Halogenation of the hydroxyl group can provide a handle for further nucleophilic substitution reactions.
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Reactions of the Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the amino group's activating effect and the nitrogen's deactivating effect will direct incoming electrophiles. The ring nitrogen can also be quaternized.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6-amino-3-pyridinepropanol would rely on standard spectroscopic techniques. The following are predicted key features based on analogous structures.[5][6][7]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3 distinct signals).- A triplet for the -CH₂-OH protons.- A triplet for the benzylic -CH₂- protons.- A multiplet for the central -CH₂- of the propanol chain.- A broad singlet for the -NH₂ protons.- A singlet for the -OH proton. |
| ¹³C NMR | - Five distinct signals for the pyridine ring carbons.- Three signals for the aliphatic carbons of the propanol chain. |
| IR Spectroscopy | - Broad O-H stretching band (~3300-3400 cm⁻¹).- N-H stretching bands (~3200-3400 cm⁻¹).- C-N stretching bands (~1250-1350 cm⁻¹).- Aromatic C=C and C=N stretching bands (~1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (152.19).- Fragmentation patterns corresponding to the loss of water, and cleavage of the propanol side chain. |
Applications in Drug Discovery and Development
The 6-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications. The dual functionality of 6-amino-3-pyridinepropanol makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
-
Kinase Inhibitors: The aminopyridine moiety is a common hinge-binding motif in many kinase inhibitors. The propanol side chain can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties.
-
GPCR Ligands: Substituted aminopyridines have been explored as ligands for various G-protein coupled receptors. The propanol arm can be used to introduce pharmacophoric elements or to attach linkers for the development of PROTACs or other targeted therapies.
-
Central Nervous System (CNS) Agents: The pyridine ring is capable of crossing the blood-brain barrier, making this scaffold suitable for the development of CNS-active agents.
Safety and Handling
While specific toxicity data for 6-amino-3-pyridinepropanol is unavailable, it should be handled with the standard precautions for aminopyridine derivatives. Aminopyridines can be toxic and may cause irritation to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
6-amino-3-Pyridinepropanol is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality allows for a high degree of synthetic versatility, enabling the creation of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and an overview of its potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences. Further experimental validation of the properties and reactivity outlined herein will undoubtedly pave the way for its broader application in innovative research endeavors.
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